trihexyl(tetradecyl)phosphonium decanoate chemical structure and properties
trihexyl(tetradecyl)phosphonium decanoate chemical structure and properties
An In-Depth Technical Guide to Trihexyl(tetradecyl)phosphonium Decanoate: Properties, Applications, and Experimental Protocols
Introduction
Trihexyl(tetradecyl)phosphonium decanoate, a prominent member of the phosphonium-based ionic liquids (ILs), stands at the forefront of materials innovation. Ionic liquids, often termed "designer solvents," are salts with melting points below 100 °C, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Trihexyl(tetradecyl)phosphonium decanoate, distinguished by its bulky phosphonium cation and functional carboxylate anion, has emerged as a versatile tool for researchers and chemical engineers. Its applications span from enhancing reaction efficiencies in chemical synthesis to pioneering new methods in separation science and drug delivery.[1] This guide provides a comprehensive technical overview of its chemical structure, core properties, key applications, and proven experimental methodologies, tailored for scientists and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Identity
Trihexyl(tetradecyl)phosphonium decanoate is an ionic compound composed of a large, asymmetric quaternary phosphonium cation and a decanoate anion. The cation features a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, while the anion is the conjugate base of decanoic acid. This specific combination of a bulky, non-coordinating cation and a functional anion is the primary determinant of its unique properties.
The fundamental structure involves the electrostatic attraction between the positively charged phosphonium cation and the negatively charged carboxylate group of the decanoate anion.
Caption: Cation-anion pairing in trihexyl(tetradecyl)phosphonium decanoate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | trihexyl(tetradecyl)phosphanium decanoate[2] |
| Synonyms | P666(14) decanoate, Tetradecyltrihexylphosphonium decanoate[1][3] |
| CAS Number | 465527-65-5[1][2][3] |
| Molecular Formula | C₄₂H₈₇O₂P[2][4] |
| Molecular Weight | 655.11 g/mol [1][2][4] |
| SMILES String | CCCCCCCCCC([O-])=O.CCCCCCCCCCCCCC(CCCCCC)CCCCCC[3] |
| InChI Key | HQIPXXNWLGIFAY-UHFFFAOYSA-M[3] |
Physicochemical Properties
The defining features of this ionic liquid are its physical state and stability. Unlike simple inorganic salts, the bulky and asymmetric nature of the trihexyl(tetradecyl)phosphonium cation frustrates efficient crystal packing, resulting in a substance that is liquid at or near room temperature. Phosphonium-based ILs are noted for their superior thermal stability compared to more common imidazolium or ammonium-based ILs.[5][6] This robustness, coupled with extremely low volatility, enhances operational safety and reduces environmental impact.[1]
Table 2: Physicochemical Data
| Property | Value | Conditions |
|---|---|---|
| Melting Point | -43 °C[4] | N/A |
| Density | 0.89 g/cm³[1][4] | 25 °C |
| Viscosity | 319 cP[1][4] | 25 °C |
| Ionic Conductivity | 0.02 - 0.04 mS/cm[1][4] | 30 °C |
| Thermal Stability | High (Generally >300 °C for phosphonium ILs)[5][7] | N/A |
| Solubility | Hydrophobic; low solubility in water[8] | N/A |
| Flash Point | Not applicable[3] | N/A |
Expert Insight: The long alkyl chains (three C6 and one C14) on the phosphonium cation are the primary drivers of the compound's hydrophobicity and high viscosity. While high viscosity can sometimes hinder mass transfer in applications, it is this same lipophilic character that makes it an excellent medium for extracting nonpolar molecules from aqueous solutions.[8] The choice of the decanoate anion, a fatty acid derivative, can also contribute to biocompatibility, a desirable trait for pharmaceutical and biotechnological applications.[9]
Part 2: Synthesis and Characterization
General Synthesis Pathway
The synthesis of trihexyl(tetradecyl)phosphonium decanoate typically follows a well-established two-step process common for quaternary phosphonium salts. This method allows for precise control over the final structure by selecting the appropriate phosphine precursor and alkyl halide, followed by a targeted anion exchange.
-
Step 1: Quaternization. This step involves the nucleophilic attack of a tertiary phosphine (trihexylphosphine) on an alkyl halide (1-bromotetradecane). This Sɴ2 reaction forms the trihexyl(tetradecyl)phosphonium halide salt. The choice of a bromide leaving group is common due to its good reactivity and commercial availability.
-
Step 2: Anion Metathesis (Exchange). The halide anion of the intermediate salt is exchanged for the desired decanoate anion. This can be achieved through several methods, most commonly by reacting the phosphonium halide with a decanoate salt, such as sodium or potassium decanoate. The reaction is driven by the precipitation of the inorganic halide salt (e.g., NaBr) in a solvent where the phosphonium IL is soluble, thus shifting the equilibrium toward the final product.
Caption: General two-step synthesis of trihexyl(tetradecyl)phosphonium decanoate.
Characterization Techniques
To ensure the integrity and purity of the synthesized ionic liquid, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure, ensuring the successful quaternization and anion exchange. A purity of ≥95.0% is often confirmed by NMR.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretch of the decanoate anion.
-
Thermogravimetric Analysis (TGA): This technique is crucial for determining the thermal stability and decomposition temperature of the ionic liquid.[10]
Part 3: Key Applications in Research and Development
The unique properties of trihexyl(tetradecyl)phosphonium decanoate make it a highly effective agent in a variety of applications.
As a Reaction Medium and Catalyst
With its high thermal stability and low volatility, this IL serves as an excellent alternative to traditional volatile organic compounds (VOCs) as a solvent for chemical reactions.[1][3] More specifically, it has been shown to be an effective promoter for the Henry (nitroaldol) reaction .[11][12]
-
Mechanism of Action: In this context, the phosphonium cation is believed to act as a phase-transfer catalyst or a mild Lewis acid. It can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the nitronate anion formed from the nitroalkane. This dual role of solvent and catalyst can lead to improved reaction rates and yields.[12]
In Separation Science
The hydrophobicity and complexing ability of trihexyl(tetradecyl)phosphonium decanoate make it a powerful solvent for liquid-liquid extraction processes.
-
Extractive Desulfurization: It has been investigated for the removal of sulfur-containing compounds from liquid fuels, a critical process for producing cleaner-burning energy.[13]
-
Metal Ion Separation: A significant application lies in hydrometallurgy for the selective extraction of metal ions from aqueous solutions.[9] For instance, it has been successfully used to separate cobalt(II) from nickel(II) in hydrochloric acid solutions. This process is highly relevant to the recycling of lithium-ion battery materials. The decanoate anion can act as a complexing group, enabling extractions without the need for additional ligands.[9] The selectivity is achieved by exploiting the different tendencies of Co(II) and Ni(II) to form anionic chlorocomplexes that are readily extracted by the IL.[9]
In Drug Formulation and Delivery
While a nascent field of application, phosphonium ILs are being explored for their potential in pharmaceuticals.[1]
-
Solubility Enhancement: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability. Ionic liquids can serve as formulation excipients to dissolve these hydrophobic APIs.
-
Formation of API-ILs: A more advanced concept involves creating an "API-IL," where the drug molecule itself is the cation or anion of the ionic liquid. While not directly applicable to trihexyl(tetradecyl)phosphonium decanoate as an excipient, its constituent ions (a long-chain carboxylate) are relevant to this strategy. The decanoate anion is derived from a fatty acid, suggesting a degree of biocompatibility that is essential for pharmaceutical use.[9]
Part 4: Experimental Protocol: Selective Metal Extraction
This protocol details a validated method for separating cobalt and nickel, a key challenge in battery recycling, using trihexyl(tetradecyl)phosphonium decanoate.
Title: Protocol for the Selective Liquid-Liquid Extraction of Co(II) from Ni(II) in an Aqueous HCl Matrix using Trihexyl(tetradecyl)phosphonium Decanoate.
Principle: This protocol is based on the principle of anion-exchange extraction. In aqueous solutions with high chloride concentrations (e.g., from HCl), Co(II) readily forms a stable, blue-colored anionic tetrachlorocobaltate(II) complex, [CoCl₄]²⁻. Ni(II) does not form a similar stable anionic complex under the same conditions. The hydrophobic phosphonium IL selectively extracts the [CoCl₄]²⁻ anion from the aqueous phase into the organic IL phase, leaving the Ni(II) behind.[9]
Materials and Reagents:
-
Trihexyl(tetradecyl)phosphonium decanoate ([P₆₆₆₁₄][Dec]), >95% purity
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized water
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer and cuvettes
-
Micropipettes
Step-by-Step Procedure:
-
Preparation of Aqueous Feed Solution:
-
Prepare a stock solution containing 50 mM CoCl₂ and 50 mM NiCl₂ in 8 M HCl.
-
Rationale: A high HCl concentration (>6 M) is essential to drive the equilibrium towards the formation of the extractable [CoCl₄]²⁻ complex.[9]
-
-
Liquid-Liquid Extraction:
-
In a 15 mL centrifuge tube, combine 2 mL of the aqueous feed solution with 2 mL of the [P₆₆₆₁₄][Dec] ionic liquid.
-
Cap the tube tightly and vortex the mixture at 2500 rpm for 30 minutes to ensure thorough mixing and facilitate mass transfer across the phase boundary.
-
Rationale: Vigorous mixing creates a large interfacial area, maximizing the rate and efficiency of the extraction.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 15 minutes to achieve a clean separation of the two phases.
-
The upper layer will be the aqueous phase (raffinate), and the bottom, more dense layer will be the ionic liquid phase (extract). The IL phase containing extracted cobalt will be intensely colored.[9]
-
Rationale: Centrifugation breaks any emulsion that may have formed during mixing, ensuring that samples drawn for analysis are not cross-contaminated.
-
-
Analysis:
-
Carefully remove a sample from the upper aqueous phase (raffinate) for analysis.
-
Measure the absorbance of the initial feed solution and the final raffinate using a UV-Vis spectrophotometer at the characteristic absorbance maxima for aqueous Co(II) (~515 nm) and Ni(II) (~395 nm).
-
Self-Validation: Create a calibration curve for both Co(II) and Ni(II) in 8 M HCl to accurately determine their concentrations from the absorbance values.
-
-
Data Calculation:
-
Extraction Efficiency (%E): Calculate the percentage of each metal extracted into the IL phase using the formula: %E = ( (C_initial - C_final) / C_initial ) * 100 where C_initial and C_final are the metal concentrations in the aqueous phase before and after extraction, respectively.
-
Separation Factor (β): Calculate the selectivity of the extraction for cobalt over nickel: β_Co/Ni = D_Co / D_Ni where the distribution ratio D = (C_initial - C_final) / C_final for each metal. A high separation factor indicates excellent selectivity.
-
Part 5: Safety and Handling
Trihexyl(tetradecyl)phosphonium decanoate is a chemical that requires careful handling to minimize risk. Its low volatility is a significant safety advantage over traditional solvents, but direct contact hazards must be addressed.
-
GHS Hazard Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1.[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3]
Table 3: Precautionary Measures and PPE
| Category | Precautionary Statement Codes | Recommended Actions & PPE |
|---|---|---|
| Prevention | P260, P280[2][3] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[3][14] |
| Response | P301+P330+P331, P303+P361+P353, P305+P351+P338[3][14] | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice.[14][15] |
| Storage | P405[2] | Store locked up in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501[2] | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Trustworthiness in Practice: Always handle this ionic liquid inside a fume hood while wearing nitrile gloves, a lab coat, and chemical splash goggles. An eyewash station and safety shower should be readily accessible. Due to its corrosive nature, avoid contact with skin and eyes at all times.[15][16]
Conclusion
Trihexyl(tetradecyl)phosphonium decanoate is more than just a solvent; it is a highly functional material with properties that can be precisely leveraged to solve complex chemical challenges. Its combination of high thermal stability, negligible volatility, and tunable solvent properties makes it a powerful tool in organic synthesis, catalysis, and advanced separation processes. As research continues, particularly in areas like battery recycling and pharmaceutical formulations, the demand for well-characterized, high-performance ionic liquids like trihexyl(tetradecyl)phosphonium decanoate is set to grow, paving the way for safer, more efficient, and sustainable chemical technologies.
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Paduszyński, K., & Domańska, U. (2012). Thermophysical properties of phosphonium-based ionic liquids. Thermochimica Acta. Retrieved from [Link]
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Yim, T., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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ACS Publications. (2023). Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. The Journal of Physical Chemistry C. Retrieved from [Link]
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PubChem. (n.d.). Trihexyltetradecylphosphonium decanoate. Retrieved from [Link]
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ResearchGate. (2024). Chemical structure of trihexyl(tetradecyl)phosphonium decanoate (IL-D). Retrieved from [Link]
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ResearchGate. (2012). Thermophysical properties of phosphonium-based ionic liquids. Retrieved from [Link]
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Gelest. (2015). Safety Data Sheet - TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. Retrieved from [Link]
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Wikimedia Commons. (2022). File:Trihexyl(tetradecyl)phosphonium decanoate.svg. Retrieved from [Link]
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Furtado, A. M., et al. (2010). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Girella, A., et al. (2024). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. Retrieved from [Link]
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